(R)-1-(Oxetan-3-YL)ethan-1-amine hcl
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Overview
Description
®-1-(Oxetan-3-YL)ethan-1-amine hydrochloride is a chiral amine compound featuring an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Oxetan-3-YL)ethan-1-amine hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. The amine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of ®-1-(Oxetan-3-YL)ethan-1-amine hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of chiral catalysts or resolution techniques to obtain the desired enantiomer. The final product is typically purified through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(Oxetan-3-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane ketones, while substitution reactions can produce various amine derivatives.
Scientific Research Applications
®-1-(Oxetan-3-YL)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(Oxetan-3-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxetane ring can participate in various chemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: These compounds also contain a four-membered ring but with a nitrogen atom instead of oxygen.
Oxetane derivatives: Other oxetane compounds with different substituents can have similar structural properties.
Uniqueness
®-1-(Oxetan-3-YL)ethan-1-amine hydrochloride is unique due to its specific combination of an oxetane ring and a chiral amine group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H12ClNO |
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Molecular Weight |
137.61 g/mol |
IUPAC Name |
(1R)-1-(oxetan-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(6)5-2-7-3-5;/h4-5H,2-3,6H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
YEUAWPRZTGNTRH-PGMHMLKASA-N |
Isomeric SMILES |
C[C@H](C1COC1)N.Cl |
Canonical SMILES |
CC(C1COC1)N.Cl |
Origin of Product |
United States |
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